2-Amino-3-ethoxybenzenethiol: Comprehensive Safety Data Sheet (SDS) and In Vitro Toxicity Profile
Executive Summary 2-Amino-3-ethoxybenzenethiol (CAS: 91074-49-6) is a highly reactive, bifunctional aromatic compound primarily utilized as a specialized chemical intermediate. Its most notable application is in the synt...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
2-Amino-3-ethoxybenzenethiol (CAS: 91074-49-6) is a highly reactive, bifunctional aromatic compound primarily utilized as a specialized chemical intermediate. Its most notable application is in the synthesis of heterocyclic compounds, specifically serving as a precursor for the conversion into 4H-1,4-benzothiazines[1]. Due to the presence of both an aniline moiety and a free thiol group, the molecule presents unique handling challenges and a complex toxicity profile. This whitepaper provides an authoritative synthesis of its physicochemical properties, standard safety data guidelines, and a mechanistically grounded in vitro toxicity profile designed for drug development professionals and toxicologists.
The reactivity of 2-Amino-3-ethoxybenzenethiol is governed by its electron-rich aromatic ring. Both the amino (-NH₂) and ethoxy (-OCH₂CH₃) groups act as strong electron-donating groups, which classify them as activating groups in the context of electrophilic aromatic substitution[2].
Table 1: Physicochemical Properties of 2-Amino-3-ethoxybenzenethiol
While exhaustive proprietary SDS data for this specific CAS may be limited in public repositories[4], its structural analogs (e.g., 2-aminothiophenol) dictate strict handling protocols.
Hazard Classification (GHS):
H302 / H312 / H332: Harmful if swallowed, in contact with skin, or if inhaled.
H315 / H319: Causes skin irritation and serious eye irritation.
H335: May cause respiratory irritation.
Handling & Causality: The free thiol (-SH) is highly nucleophilic and susceptible to rapid auto-oxidation in the presence of atmospheric oxygen, leading to disulfide dimerization. All stock solutions must be prepared in degassed, anhydrous solvents (e.g., DMSO or DMF) under an inert argon or nitrogen atmosphere.
Personal Protective Equipment (PPE): Standard BSL-2 chemical safety protocols apply. Nitrile gloves (double-gloved for extended handling), chemical safety goggles, and manipulation strictly within a certified fume hood are mandatory to prevent dermal absorption and inhalation of volatile thiol vapors.
Mechanistic In Vitro Toxicity Profile
Detailed computational and in vitro studies specifically elucidating the reaction mechanisms of 2-Amino-3-ethoxybenzenethiol are not extensively available in publicly accessible literature[4]. Therefore, predictive toxicology must rely on structural alerts. The molecule possesses two distinct toxicophores:
Aniline Bioactivation: In hepatic models, the primary amine can undergo Phase I metabolism via Cytochrome P450 (CYP450) enzymes. This N-hydroxylation generates a reactive N-hydroxylamine intermediate, which can covalently bind to cellular macromolecules (protein adduction).
Thiol-Mediated Oxidative Stress: The auto-oxidation of the thiol group generates reactive oxygen species (ROS), including superoxide radicals and hydrogen peroxide. Furthermore, the thiol can engage in aberrant thiol-disulfide exchange with intracellular glutathione (GSH), leading to rapid GSH depletion and subsequent cellular apoptosis.
Mechanistic pathway of 2-Amino-3-ethoxybenzenethiol bioactivation and oxidative stress.
Standardized In Vitro Experimental Protocols
To empirically validate the toxicity profile of 2-Amino-3-ethoxybenzenethiol, the following self-validating in vitro workflows are recommended.
Rationale: Standard MTT assays are contraindicated for this compound because the highly reductive thiol group can directly reduce the tetrazolium dye, yielding false-positive viability signals. We utilize an ATP-dependent luminescence assay (CellTiter-Glo) to bypass this chemical interference.
Cell Seeding: Seed HepG2 cells (a human hepatoma line retaining basal metabolic activity) at 10,000 cells/well in a white, opaque 96-well plate. Incubate overnight at 37°C, 5% CO₂.
Compound Preparation: Dissolve 2-Amino-3-ethoxybenzenethiol in degassed DMSO to create a 10 mM stock. Causality: Degassing prevents premature disulfide formation, ensuring the cells are exposed to the active monomer.
Dosing: Perform serial dilutions to treat cells at concentrations ranging from 0.1 µM to 100 µM. Ensure final DMSO concentration remains ≤ 0.5%.
System Validation (Controls): Include a vehicle control (0.5% DMSO) to establish baseline viability, and a positive control (50 µM Chlorpromazine) to validate assay sensitivity.
Endpoint: After 24h and 48h incubations, add CellTiter-Glo reagent (1:1 v/v). Shake for 10 minutes to induce lysis and stabilize the luminescent signal. Quantify luminescence to calculate the IC₅₀.
Rationale: To confirm that cytotoxicity is driven by the mechanisms outlined in Section 4, we must quantify the depletion of intracellular GSH prior to the onset of apoptosis.
Dosing & Timing: Treat HepG2 cells as described in Protocol A, but restrict the incubation time to 4 to 6 hours . Causality: This early time point captures the primary biochemical insult (GSH depletion) before secondary necrotic/apoptotic cascades degrade the cellular contents.
Assay Execution: Aspirate media and wash with cold PBS. Add GSH-Glo Reagent (containing luciferin-NT and Glutathione S-Transferase). Incubate for 30 minutes at room temperature.
Detection: Add Luciferin Detection Reagent, incubate for 15 minutes, and read luminescence. A dose-dependent decrease in luminescence validates the thiol-exchange and oxidative stress hypothesis.
Standardized in vitro toxicity screening workflow for reactive thiol compounds.
References
Radha Raman Gupta. "Synthesis of 2-amino-3-ethoxybenzenethiol and its conversion into 4H-1,4-benzothiazines". NII.ac.jp. URL: [Link]
Stereoelectronic and Steric Modulation in 2-Amino-3-ethoxybenzenethiol: A Technical Guide for Rational Drug Design
Executive Summary 2-Amino-3-ethoxybenzenethiol is a highly specialized bifunctional building block utilized extensively in the synthesis of benzothiazole-based pharmacophores and advanced materials[1]. While classical re...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
2-Amino-3-ethoxybenzenethiol is a highly specialized bifunctional building block utilized extensively in the synthesis of benzothiazole-based pharmacophores and advanced materials[1]. While classical retrosynthetic analysis treats the amino (-NH₂) and thiol (-SH) groups as independent nucleophiles, their reactivity is profoundly reprogrammed by the adjacent ethoxy (-OCH₂CH₃) group[2]. This whitepaper deconstructs the stereoelectronic and steric pathways through which the C3-ethoxy substituent modulates the physicochemical properties of this molecule, providing actionable insights for drug development professionals.
Electronic Architecture: The Push-Pull Dynamics
The ethoxy group is a stereoelectronic paradox: it is simultaneously an electron donor via resonance (+M) and an electron withdrawer via induction (-I)[3]. Its asymmetric placement at the C3 position creates a divergent electronic environment for the C1-thiol and C2-amino groups.
Impact on the C2-Amino Group (Ortho Position)
At the C2 position, the amino group sits directly ortho to the ethoxy substituent. Here, the resonance donation (+M) from the oxygen's lone pairs into the aromatic π-system overwhelms the through-bond inductive withdrawal (-I). This localized enrichment of electron density increases the theoretical basicity and nucleophilicity of the amine[2]. However, this electronic activation is heavily gated by steric conformation (detailed in Section 2).
Impact on the C1-Thiol Group (Meta Position)
Because the thiol group is meta to the ethoxy substituent, it is electronically insulated from the +M resonance effect, which only propagates efficiently to ortho and para positions. Consequently, the C1-thiol experiences the unmitigated -I inductive pull of the electronegative ethoxy oxygen. This electron depletion stabilizes the thiolate anion, slightly lowering the pKₐ of the thiol proton and tempering its baseline nucleophilicity[1].
Steric Hindrance and Conformational Locking
Beyond electronic field effects, the physical bulk of the ethyl chain dictates the molecule's 3D geometry, creating a tightly regulated reactive pocket.
Ortho-Steric Clash and Orbital Decoupling
The proximity of the bulky -OCH₂CH₃ group to the -NH₂ group generates significant steric repulsion. To alleviate this strain, the amino group may be forced to rotate, pushing its nitrogen lone pair out of coplanarity with the benzene ring's π-system. This orbital decoupling reduces the amine's ability to delocalize its own electrons into the ring, paradoxically preserving its localized nucleophilicity for electrophilic attack.
Intramolecular Hydrogen Bonding
Counteracting the steric repulsion is the formation of a stabilizing intramolecular hydrogen bond between the amino protons (N-H) and the ethoxy oxygen (O)[4]. This interaction forms a pseudo-five-membered chelate ring, locking the ethoxy group into a specific rotameric state. This conformational locking is critical during drug development, as it reduces the entropic penalty upon binding to a target receptor.
Quantitative Stereoelectronic Profiling
The following table summarizes the divergent effects of the ethoxy group by comparing the target molecule against a baseline unsubstituted analog.
Property
2-Aminobenzenethiol (Baseline)
2-Amino-3-ethoxybenzenethiol
Stereoelectronic Driver
Thiol Acidity (pKₐ)
~6.50
~6.30 (More acidic)
-I Inductive withdrawal from meta-ethoxy group
Anilinium Acidity (pKₐ)
~4.30
~4.60 (More basic)
+M Resonance donation > -I Inductive effect
Primary Nucleophile
Thiol (-SH)
Thiol (-SH)
High polarizability of sulfur dominates
Conformational State
Coplanar -NH₂
Twisted / H-Bonded
Ortho-steric clash & N-H...O hydrogen bonding
Experimental Workflows: Self-Validating Protocols
To leverage 2-amino-3-ethoxybenzenethiol in synthetic pathways, its exact pKₐ and conformational state must be empirically verified. The following protocols are designed with built-in causality and self-validation mechanisms.
Purpose: To quantify the divergent electronic effects on the thiol (-I dominant) and amine (+M dominant) by measuring their respective acid dissociation constants.
Step 1: Buffer Preparation. Prepare a series of universal buffers (e.g., Britton-Robinson) ranging from pH 2.0 to 10.0. Causality: A wide, continuous pH gradient is required to capture both the protonation of the amine (low pH) and the deprotonation of the thiol (high pH) within a single assay.
Step 2: Anaerobic Sample Preparation. Dissolve the compound in degassed buffer under an argon atmosphere. Causality: Aminothiophenols are highly susceptible to oxidative dimerization into disulfides, which would irreversibly skew the absorbance data.
Step 3: Spectral Acquisition. Scan the samples from 250 nm to 400 nm.
Validation Check: The protocol is self-validating if a sharp, singular isosbestic point is maintained across the pH titration curve. A drifting isosbestic point indicates oxidative degradation or a failure of the anaerobic environment, invalidating the run.
Protocol B: 2D NOESY NMR for Conformational Mapping
Purpose: To empirically confirm the ortho-steric twist and the presence of the N-H...O intramolecular hydrogen bond.
Step 1: Aprotic Solvent Selection. Prepare the sample in anhydrous CDCl₃ or DMSO-d₆. Causality: Protic solvents like D₂O would cause rapid chemical exchange of the -NH₂ and -SH protons, completely erasing the signals required to observe spatial proximity.
Step 2: Cross-Relaxation Measurement. Execute a 2D NOESY pulse sequence with a mixing time of 300-500 ms. Causality: This specific mixing time allows for the optimal buildup of Nuclear Overhauser Effect (NOE) magnetization transfer between protons closer than 5 Å.
Validation Check: Identify the cross-peak between the ethoxy -CH₂- protons and the amino -NH₂ protons. To validate that this is a true NOE and not a spin-diffusion artifact, run a parallel 1D selective ROESY; matching integral volumes confirm the locked chelate conformation.
Mechanistic Visualization
Fig 1. Stereoelectronic interaction network of the ethoxy group modulating C1-thiol and C2-amino.
Application Notes and Protocols: 2-Amino-3-ethoxybenzenethiol in Transition Metal Catalysis
For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Introduction: Unveiling the Potential of 2-Amino-3-ethoxybenzenethiol as a Privileged Ligand I...
Introduction: Unveiling the Potential of 2-Amino-3-ethoxybenzenethiol as a Privileged Ligand
In the dynamic field of transition metal catalysis, the design and synthesis of novel ligands are paramount to unlocking new reactivity and selectivity. 2-Amino-3-ethoxybenzenethiol, a structurally intriguing aromatic compound, presents itself as a promising bidentate ligand for the coordination of various transition metals. Its unique electronic and steric properties, arising from the synergistic effects of the electron-donating amino and ethoxy groups and the soft sulfur donor, suggest its potential to stabilize metal centers in various oxidation states and facilitate a range of catalytic transformations.
The presence of the ortho-amino and thiol moieties allows for the formation of stable five-membered chelate rings with metal ions, a common feature in many successful catalyst systems.[1] The ethoxy substituent at the 3-position is expected to modulate the electronic environment of the metal center, potentially enhancing catalytic activity and influencing selectivity in organic reactions. This guide provides a comprehensive overview of the synthesis of 2-amino-3-ethoxybenzenethiol, the preparation of its transition metal complexes, and detailed protocols for its potential applications in catalysis, drawing upon established principles and methodologies for analogous aminothiophenol-based systems.
Physicochemical Properties
A summary of the key physicochemical properties of 2-amino-3-ethoxybenzenethiol is provided below.
Synthesis of 2-Amino-3-ethoxybenzenethiol: A Proposed Protocol
While specific literature detailing the synthesis of 2-amino-3-ethoxybenzenethiol is scarce, a reliable route can be proposed based on the well-established hydrolysis of substituted 2-aminobenzothiazoles.[3][4] This two-step approach first involves the synthesis of the corresponding benzothiazole precursor, followed by its cleavage to yield the desired aminothiophenol.
Experimental Workflow: Synthesis of 2-Amino-3-ethoxybenzenethiol
Caption: Proposed two-step synthesis of 2-amino-3-ethoxybenzenethiol.
Step 1: Synthesis of 2-Amino-6-ethoxybenzothiazole
This procedure is adapted from general methods for the synthesis of substituted 2-aminobenzothiazoles.[3][5]
Materials:
2-Ethoxyaniline
Potassium thiocyanate (KSCN)
Bromine (Br₂)
Glacial acetic acid
Ammonia solution
Standard laboratory glassware
Protocol:
In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve 2-ethoxyaniline (1 equivalent) and potassium thiocyanate (1.1 equivalents) in glacial acetic acid.
Cool the mixture to 0-5 °C in an ice-salt bath.
Slowly add a solution of bromine (1.1 equivalents) in glacial acetic acid dropwise, maintaining the temperature below 10 °C.
After the addition is complete, continue stirring at room temperature for 2-3 hours.
Pour the reaction mixture into ice-water and neutralize with an ammonia solution to precipitate the product.
Filter the solid, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain pure 2-amino-6-ethoxybenzothiazole.
Causality: The reaction proceeds via the formation of a thiocyanogen intermediate which then undergoes electrophilic attack on the electron-rich aromatic ring of 2-ethoxyaniline, followed by cyclization to form the benzothiazole ring.
Step 2: Hydrolysis to 2-Amino-3-ethoxybenzenethiol
This protocol is based on the alkaline hydrolysis of 2-aminobenzothiazoles.[3][4]
Materials:
2-Amino-6-ethoxybenzothiazole (from Step 1)
Potassium hydroxide (KOH)
Water
Glacial acetic acid
Diethyl ether or other suitable extraction solvent
Standard laboratory glassware for reflux and extraction
Protocol:
In a round-bottom flask, place 2-amino-6-ethoxybenzothiazole (1 equivalent) and a 5-10 fold excess by weight of potassium hydroxide in water.
Reflux the mixture for several hours until the evolution of ammonia ceases (can be tested with moist pH paper).
Cool the reaction mixture to room temperature.
Carefully neutralize the solution with glacial acetic acid. The desired 2-amino-3-ethoxybenzenethiol may separate as an oil or solid.
Extract the product with diethyl ether or another suitable organic solvent.
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
Remove the solvent under reduced pressure to yield 2-amino-3-ethoxybenzenethiol. Further purification may be achieved by distillation or chromatography if necessary.
Causality: The strong alkaline conditions promote the nucleophilic attack of hydroxide ions on the C2 carbon of the benzothiazole ring, leading to ring-opening and subsequent liberation of the aminothiophenol upon neutralization.
Application in Transition Metal Catalysis: Proposed Protocols
The bidentate N,S-coordination motif of 2-amino-3-ethoxybenzenethiol makes it a promising ligand for a variety of transition metal-catalyzed reactions. Below are detailed, proposed protocols for the synthesis of its palladium and copper complexes and their potential application in cross-coupling and oxidation reactions, respectively. These protocols are based on well-established procedures for similar aminophenol and aminothiophenol ligands.[6][7]
Introduction:
Palladium-catalyzed Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis for the formation of C-C bonds. The electronic properties of the ligand play a crucial role in the efficiency of the catalytic cycle. The electron-donating nature of the amino and ethoxy groups in 2-amino-3-ethoxybenzenethiol is expected to increase the electron density on the palladium center, which can facilitate the rate-determining oxidative addition step and enhance catalyst stability.
Proposed Synthesis of a Pd(II)-2-Amino-3-ethoxybenzenethiol Complex
Caption: Synthesis of a Pd(II) complex with 2-amino-3-ethoxybenzenethiol.
Protocol:
To a solution of palladium(II) acetate (1 equivalent) in toluene, add a solution of 2-amino-3-ethoxybenzenethiol (2.1 equivalents) in toluene dropwise at room temperature under an inert atmosphere (e.g., nitrogen or argon).
Stir the reaction mixture at room temperature for 12-24 hours.
The formation of a precipitate may be observed. Filter the solid, wash with cold toluene and then a non-polar solvent like hexane, and dry under vacuum.
Characterize the complex using standard techniques such as FT-IR, ¹H NMR, and elemental analysis to confirm its structure and purity.
Protocol for Suzuki-Miyaura Cross-Coupling of an Aryl Bromide with Phenylboronic Acid
Standard reaction vessel for inert atmosphere reactions
Protocol:
To a Schlenk flask, add the aryl bromide, phenylboronic acid, potassium carbonate, and the palladium complex.
Evacuate and backfill the flask with an inert gas three times.
Add the degassed toluene/water solvent mixture via syringe.
Heat the reaction mixture to 80-100 °C and stir for the required time (monitor by TLC or GC-MS).
Upon completion, cool the reaction to room temperature and quench with water.
Extract the product with an organic solvent (e.g., ethyl acetate).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Self-Validation: The protocol's success can be validated by achieving a high yield of the desired biaryl product with minimal side-product formation. The catalyst's stability can be assessed by its ability to be recycled or by observing its performance at low catalyst loadings.
Application Note 2: Copper-Catalyzed Aerobic Oxidation of Alcohols
Introduction:
The development of efficient and environmentally benign methods for the oxidation of alcohols to aldehydes and ketones is of great importance. Copper complexes with N,S-donor ligands have shown promise in catalyzing aerobic oxidations, using molecular oxygen as the ultimate oxidant. The 2-amino-3-ethoxybenzenethiol ligand can potentially stabilize a copper(I)/copper(II) redox couple, which is often implicated in such catalytic cycles.
Proposed Synthesis of a Cu(II)-2-Amino-3-ethoxybenzenethiol Complex
Caption: Synthesis of a Cu(II) complex with 2-amino-3-ethoxybenzenethiol.
Protocol:
Dissolve copper(II) acetate monohydrate (1 equivalent) in hot methanol.
To this solution, add a solution of 2-amino-3-ethoxybenzenethiol (2.1 equivalents) in methanol.
Reflux the reaction mixture for 2-4 hours, during which a color change and/or precipitation should occur.
Cool the mixture to room temperature and collect the solid product by filtration.
Wash the precipitate with cold methanol and dry under vacuum.
Characterize the complex by methods such as FT-IR, UV-Vis, and EPR spectroscopy to determine its coordination environment.
Protocol for the Aerobic Oxidation of Benzyl Alcohol
Potassium carbonate (K₂CO₃, 1.5 equivalents) as a base
Toluene or another suitable high-boiling solvent
Oxygen (from a balloon or as a continuous flow)
Protocol:
In a round-bottom flask equipped with a reflux condenser, add benzyl alcohol, the copper complex, and potassium carbonate.
Add the solvent (e.g., toluene).
Flush the system with oxygen and maintain an oxygen atmosphere (e.g., via a balloon).
Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC or GC-MS.
After completion, cool the reaction to room temperature and filter off the solid catalyst and base.
Wash the solid with the reaction solvent.
Concentrate the filtrate under reduced pressure.
Purify the resulting benzaldehyde by column chromatography or distillation.
Self-Validation: A successful protocol will result in a high conversion of the alcohol to the corresponding aldehyde with high selectivity, minimizing over-oxidation to the carboxylic acid. The catalyst should be recoverable and reusable for several cycles with minimal loss of activity.
Conclusion and Future Outlook
2-Amino-3-ethoxybenzenethiol represents an under-explored yet highly promising ligand for transition metal catalysis. The protocols detailed in these application notes, while based on established methodologies for analogous systems, provide a solid foundation for researchers to begin exploring the catalytic potential of its metal complexes. The unique electronic signature of this ligand, imparted by the ethoxy substituent, may lead to the discovery of novel catalytic activities and selectivities. Further research into the synthesis and characterization of a broader range of its metal complexes (e.g., with iron, cobalt, nickel, and rhodium) is warranted and could open up new frontiers in areas such as C-H activation, hydrogenation, and polymerization. The development of these applications will undoubtedly be of significant interest to the chemical, pharmaceutical, and materials science communities.
References
Choudhary, S., & Shrivastav, V. (2016). SYNTHESIS AND CHARACTERIZATION OF SUBSTITUTED-2-AMINOBENZENETHIOLS. International Journal of Creative Research Thoughts (IJCRT), 4(1), 798-808. [Link]
Google Patents. (2013). US20130096090A1 - Transition metal complexes of amino acids and related ligands and their use as catalysts, anti-microbials, and anti-cancer agents.
El-Ghamry, M. A. (2014). Recent Studies on the Catalytic Action of Transition Metal Oxides and Complexes. Journal of Chemistry and Chemical Sciences, 4(1), 1-10.
Winter, M. R., & Weigand, W. (2016). Heterometallic Coordination Compounds with Amino-Acid Dithiocarbamate Ligands. Chemistry – A European Journal, 22(14), 4784-4801.
Mkrtchyan, A. F., et al. (2023). Synthesis, Characterization, and Study of Catalytic Activity of Chiral Cu(II) and Ni(II)
Gevorgyan, A., et al. (2024). Transition Metal Complexes with Amino Acids, Peptides and Carbohydrates in Catalytic Asymmetric Synthesis: A Short Review. International Journal of Molecular Sciences, 25(2), 1083.
Sangvikar, M. R., et al. (2013). A CONVENIENT SYNTHETIC PROTOCOL FOR THE SYNTHESIS OF 2, 3-DISUBSTITUTED 1, 4-BENZOTHIAZINES. International Journal of Pharmaceutical Sciences and Research, 4(9), 3565-3569.
Tchoukoua, A., et al. (2017). Synthesis, Characterization and Biological Studies of Metal(II) Complexes of (3E)-3-[(2-{(E)-[1-(2,4-Dihydroxyphenyl)ethylidene]amino}ethyl)imino]-1-phenylbutan-1-one Schiff Base. Molecules, 22(7), 1073.
Al-Masoudi, N. A., et al. (2025). Novel bivalent transition metal complexes based on a 2-amino-3-hydroxypyridine Schiff base ligand: synthesis elucidation, antimicrobial evaluation, antioxidant and molecular docking studies. Journal of the Iranian Chemical Society.
Canadian Science Publishing. (1965). THE SYNTHESIS OF 2-AMINOBENZENETHIOL HYDROCHLORIDES. Canadian Journal of Chemistry, 43(9), 2610-2613.
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National Institutes of Health. (2011). Stereocontrolled Synthesis of α-Amino-α′-alkoxy Ketones by a Copper-Catalyzed Cross-Coupling of Peptidic Thiol Esters and α-Alkoxyalkylstannanes. PMC.
IOSR Journal. (2013). Synthesis, Characterization and Antimicrobial activity of 2- Amino-1,3-benzothiazole, Schiff bases and Azo dyes of 2-Amino- 1,3-benzothiazole. Retrieved from [Link]
Buchstaller, H. P., et al. (2000). Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction.
Google Patents. (2012). CN102731353A - Synthesis method of 2-amino-3-methyl thiophenol.
The Royal Society of Chemistry. (2015). Hydrosilane-PromotedCyclization of 2-Aminothiophenols by CO2 to Benzothiazoles. Retrieved from [Link]
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Google Patents. (1994). US5374737A - Process for the preparation of 2-aminobenzothiazoles.
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Application Note: Step-by-Step Synthesis Route and Mechanism for 2-Amino-3-ethoxybenzenethiol
Introduction & Strategic Importance 2-Amino-3-ethoxybenzenethiol (CAS: 91074-49-6) is a highly valuable ortho-aminothiophenol derivative used extensively as a bifunctional building block in organic synthesis and drug dev...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Strategic Importance
2-Amino-3-ethoxybenzenethiol (CAS: 91074-49-6) is a highly valuable ortho-aminothiophenol derivative used extensively as a bifunctional building block in organic synthesis and drug development[1]. It serves as a critical precursor for the synthesis of 4H-1,4-benzothiazines—a privileged heterocyclic scaffold found in various neuroleptic, antispasmodic, and antimicrobial agents[2]. The presence of the ethoxy group at the 3-position provides unique steric and electronic properties that influence downstream cyclization reactions, making the precise and high-yielding synthesis of this intermediate essential for medicinal chemists.
Retrosynthetic Strategy & Mechanistic Pathway
The most robust and scalable method for synthesizing ortho-aminothiophenols from aniline derivatives is the Herz Reaction [3]. By utilizing 2-ethoxyaniline (o-phenetidine) as the starting material, the reaction leverages disulfur dichloride (S₂Cl₂) to construct a 1,2,3-benzodithiazolium chloride intermediate (the "Herz salt"), which is subsequently hydrolyzed to yield the target thiol[4].
Mechanistic Breakdown:
N-Thiosulfinylation : The primary amine of 2-ethoxyaniline reacts with S₂Cl₂ to form an N-thiosulfinyl intermediate (-N=S=S)[3].
Electrophilic Cyclization : The intermediate undergoes an intramolecular electrophilic aromatic substitution. The ethoxy group at the 2-position sterically and electronically blocks the adjacent ortho position, directing the sulfur attack exclusively to the 6-position. This regioselectivity yields 7-ethoxy-1,2,3-benzodithiazolium chloride (the Herz salt)[4].
Alkaline Hydrolysis : The Herz salt is subjected to strongly alkaline conditions (e.g., aqueous NaOH) at elevated temperatures. This cleaves the dithiazole ring, releasing sulfite/thiosulfate byproducts and forming the sodium thiolate, which upon neutralization yields 2-amino-3-ethoxybenzenethiol[3].
Figure 1: Mechanistic pathway of the Herz reaction yielding 2-amino-3-ethoxybenzenethiol.
Experimental Methodology (Protocol)
As a Senior Application Scientist, I emphasize that successful execution of this protocol relies heavily on anhydrous conditions during the first step and strict oxidation control during the final isolation.
Figure 2: Step-by-step experimental workflow for synthesizing 2-amino-3-ethoxybenzenethiol.
Step 1: Formation of the Herz Salt
Procedure : Dissolve 1.0 equivalent (e.g., 13.7 g, 0.1 mol) of 2-ethoxyaniline in 50 mL of glacial acetic acid. Cool the flask to 15-20 °C using a water bath. Slowly add 3.5 equivalents (35 mL) of disulfur dichloride (S₂Cl₂) dropwise over 45 minutes under vigorous stirring. Gradually warm the mixture to 40-50 °C and stir for an additional 4 hours.
Expertise & Causality : Glacial acetic acid is critical as it acts as a polar, protic solvent that moderates the highly exothermic reaction with S₂Cl₂, preventing uncontrolled polysulfidation and tar formation[3].
Self-Validation Check : The reaction mixture will transition to a deep orange/red color, followed by the precipitation of a crystalline solid. If no precipitate forms, it strongly indicates moisture contamination in the acetic acid or degraded S₂Cl₂.
Step 2: Isolation of the Intermediate
Procedure : Cool the mixture to room temperature. Filter the precipitated 7-ethoxy-1,2,3-benzodithiazolium chloride under a vacuum. Wash the filter cake thoroughly with anhydrous toluene (3 × 20 mL) followed by anhydrous diethyl ether (2 × 20 mL) to remove excess S₂Cl₂ and acetic acid. Dry under a vacuum.
Expertise & Causality : The Herz salt is highly sensitive to premature hydrolysis. Washing with anhydrous, non-polar solvents ensures the removal of unreacted electrophiles without degrading the dithiazolium ring[4].
Step 3: Alkaline Hydrolysis
Procedure : Suspend the dried Herz salt in 100 mL of 20% w/v aqueous sodium hydroxide (NaOH). Add 2.0 g of sodium dithionite (Na₂S₂O₄). Heat the mixture to reflux (approx. 90-95 °C) for 2 to 3 hours until the solid completely dissolves and the solution becomes pale yellow.
Expertise & Causality : Aminothiophenols are notoriously susceptible to oxidative dimerization into disulfides in alkaline environments. The addition of sodium dithionite acts as a sacrificial reducing agent, suppressing disulfide formation and ensuring a high yield of the free thiol[3].
Self-Validation Check : Complete dissolution of the suspension into a clear/pale liquid confirms the successful opening of the dithiazole ring.
Step 4: Neutralization and Extraction
Procedure : Cool the alkaline solution to 0-5 °C in an ice bath. Carefully acidify the solution by adding 50% acetic acid dropwise until the pH reaches 5.0 - 6.0. Extract the aqueous layer with ethyl acetate (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude product.
Expertise & Causality : Neutralizing to pH 5-6 (rather than highly acidic) ensures the thiol remains protonated and partitions into the organic phase without precipitating unreacted impurities or causing degradation[4].
Analytical Characterization & Quantitative Data
The following table summarizes the expected quantitative data and spectroscopic markers for validating the synthesized 2-amino-3-ethoxybenzenethiol[1][2].
Parameter
Value / Description
Chemical Name
2-Amino-3-ethoxybenzenethiol
CAS Registry Number
91074-49-6
Molecular Formula
C₁₁H₁₁NOS
Molecular Weight
169.24 g/mol
Physical State
Pale yellow to off-white solid/oil (temperature dependent)
Gupta, R. R., & Kumar, R. "Synthesis of 2-amino-3-ethoxybenzenethiol and its conversion into 4H-1,4-benzothiazines". Pharmazie (1983). URL:[Link]
Baxendale, J. R., et al. "Benzo[1,2,3]dithiazole Compounds: A History of Synthesis and Their Renewed Applicability in Materials and Synthetic Chemistry, Originating from the Herz Reaction". Molecules 26, no. 13 (2021): 3954. URL:[Link]
Warburton, W. K. "Arylthiazathiolium Salts And o-Aminoaryl Thiols - The Herz Reaction". Chemical Reviews 57, no. 5 (1957): 1011-1020. URL:[Link]
Troubleshooting common impurities during 2-Amino-3-ethoxybenzenethiol column chromatography
Technical Support Center: Purifying 2-Amino-3-ethoxybenzenethiol via Column Chromatography This guide serves as a specialized resource for researchers, scientists, and drug development professionals encountering challeng...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center: Purifying 2-Amino-3-ethoxybenzenethiol via Column Chromatography
This guide serves as a specialized resource for researchers, scientists, and drug development professionals encountering challenges during the column chromatography purification of 2-Amino-3-ethoxybenzenethiol. The unique trifecta of functional groups—an aromatic amine, a thiol, and an ether—renders this molecule particularly susceptible to specific impurities and on-column instability. This document provides in-depth, experience-driven troubleshooting advice and preventative protocols to ensure the highest possible purity and yield.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when working with 2-Amino-3-ethoxybenzenethiol?
The primary impurities typically arise from two sources: the synthetic route and degradation.
Unreacted Starting Materials: These will vary depending on the specific synthesis but are a common starting point for impurity analysis.
Oxidation Products: 2-Amino-3-ethoxybenzenethiol is highly prone to oxidation, especially when exposed to air and light.[1][2] The two main degradation pathways are:
Disulfide Formation: The thiol (-SH) group readily oxidizes to form a disulfide bond (-S-S-), creating a dimer of the parent molecule. This impurity is typically less polar than the starting material.
Colored Phenoxazine/Quinone-like Impurities: The aminophenol-like scaffold is susceptible to oxidation, which can form intensely colored impurities that may appear as pink, brown, or black discolorations in the final product.[1][2][3]
Polymeric Materials: Under certain conditions, aniline compounds can undergo oxidative polymerization, leading to intractable baseline material on a TLC plate.[4]
Q2: My final product fractions are a persistent yellow or brown color. What is the cause and how can I prevent it?
This coloration is almost certainly due to the presence of oxidized impurities.[1] Freshly purified aniline and its derivatives are often colorless or pale yellow but darken significantly upon exposure to air and light.[2][3] This occurs because trace amounts of the compound oxidize to form highly conjugated, colored species.
Prevention is key:
Inert Atmosphere: Perform the entire chromatography process under an inert atmosphere (nitrogen or argon) to minimize contact with oxygen.
Solvent Degassing: Use solvents that have been degassed by sparging with an inert gas or via sonication under vacuum.
Minimize Light Exposure: Protect the reaction flask, column, and collection tubes from light by wrapping them in aluminum foil.
Q3: Is standard silica gel the best choice for this purification? My compound seems to streak or "tail" badly.
While standard silica gel is often the first choice, its acidic nature can cause problems with basic compounds like 2-Amino-3-ethoxybenzenethiol. The basic amine group can interact strongly with acidic silanol groups (Si-OH) on the silica surface, leading to poor peak shape (tailing) and, in some cases, irreversible binding or on-column degradation.[5][6]
Solutions include:
Using a Mobile Phase Modifier: Adding a small amount (0.5-1%) of a basic modifier like triethylamine (TEA) or ammonium hydroxide to the eluent can significantly improve peak shape.[1][7] The modifier effectively neutralizes the acidic sites on the silica gel.
Alternative Stationary Phases: Consider using a less acidic or a basic stationary phase, such as neutral or basic alumina.[6] Amine-functionalized silica columns are another excellent option as they provide a more alkaline environment, which is ideal for purifying organic bases.[8]
Detailed Troubleshooting Guide
This section addresses specific experimental observations in a question-and-answer format.
Table 1: Troubleshooting Summary
Observation
Probable Cause(s)
Recommended Solution(s)
Poor Separation / Co-elution
- Inappropriate mobile phase polarity.- Compound and impurity have very similar chemical properties.
- Re-optimize the mobile phase using TLC. Aim for a product Rf of 0.2-0.4.[1]- Try a different solvent system (e.g., switch from Ethyl Acetate/Hexanes to DCM/Methanol).- Consider a different stationary phase (e.g., alumina, C18) to exploit different separation mechanisms.[5][6]
Product Tailing / Streaking
- Strong interaction between the basic amine and acidic silica gel.- Column is overloaded.
- Add 0.5-1% triethylamine or ammonium hydroxide to the eluent.[1][7]- Reduce the amount of crude material loaded onto the column.- Use dry loading to ensure a concentrated starting band.
New Spots Appear on TLC Post-Column
- On-column degradation due to oxidation or silica-catalyzed decomposition.[5]
- Degas solvents and run the column under an inert atmosphere.- Test compound stability on silica with a 2D TLC experiment.- Switch to a more inert stationary phase like neutral alumina.
Product is Irreversibly Stuck on Column
- Compound has extremely high polarity.- Chemisorption or decomposition on the silica surface.[5]
- First, try flushing the column with a very strong polar solvent (e.g., 10-20% Methanol in DCM with 1% NH4OH).- If unsuccessful, consider reversed-phase chromatography for highly polar compounds.[5]- Ensure the compound is stable to silica before attempting large-scale purification.
Colored Bands Form on the Column
- Oxidation of the starting material or product during purification.
- Implement all preventative measures for oxidation (inert atmosphere, degassed solvents, light protection).- Work quickly to minimize the time the compound spends on the column.
Visual Workflow Guides
Caption: General troubleshooting decision tree for column chromatography issues.
Caption: Logic diagram for identifying the source of an impurity.
Key Experimental Protocols
Protocol 1: TLC Analysis with a Basic Modifier
This protocol helps to diagnose tailing issues and select an appropriate mobile phase.
Prepare two identical developing jars.
In Jar A, place your standard eluent (e.g., 30% Ethyl Acetate in Hexanes).
In Jar B, place the same eluent but add 0.5-1% triethylamine (TEA). For 10 mL of eluent, this is 50-100 µL of TEA. Swirl to mix.
Spot your crude material on two separate TLC plates.
Develop one plate in Jar A and the other in Jar B.
Analysis: Compare the two plates. If the spot for your product is significantly rounder and less streaky on the plate from Jar B, this confirms that acid-site interactions are the cause of tailing and you should use a basic modifier in your column's mobile phase.
Protocol 2: Dry Loading the Sample
Dry loading is superior for compounds that have limited solubility in the mobile phase or for achieving a very tight starting band, which improves separation.
Dissolve your crude product in a minimal amount of a volatile solvent in which it is highly soluble (e.g., Dichloromethane or Acetone).
Add a small amount of silica gel (typically 1-2 times the mass of your crude product) to the solution.
Carefully remove the solvent under reduced pressure (using a rotary evaporator) until a fine, free-flowing powder is obtained.
Gently layer this powder on top of the sand layer of your packed column.
Carefully add another thin layer of sand on top of the sample-silica mixture before slowly adding the mobile phase.
References
Veeprho. (n.d.). Aniline Impurities and Related Compound. Retrieved from [Link]
Restek. (n.d.). Troubleshooting Guide. Retrieved from [Link]
Vedantu. (n.d.). Anilines: Structure, Properties & Uses in Chemistry. Retrieved from [Link]
Yin, J., et al. (2018). Technical note: simultaneous determination of amino thiols in pig tissue by ultra-high performance liquid chromatography with fluorescence detection. Journal of Animal Science. Retrieved from [Link]
Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage. Retrieved from [Link]
University of Rochester. (n.d.). Troubleshooting Flash Chromatography. Retrieved from [Link]
Scribd. (n.d.). Aniline: Structure and Synthesis. Retrieved from [Link]
SIELC Technologies. (2018, February 16). Separation of 3-Aminophenol on Newcrom R1 HPLC column. Retrieved from [Link]
Reddit. (2025, August 6). Trouble with Column Chromatography of phenolic compounds. r/OrganicChemistry. Retrieved from [Link]
ResearchGate. (2013, May 24). Fast and simultaneous analysis of biothiols by high-performance liquid chromatography with fluorescence detection under hydrophilic interaction chromatography conditions. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Aniline synthesis by amination (arylation). Retrieved from [Link]
Google Patents. (n.d.). US4870209A - Process for purifying crude 4-aminophenol.
Google Patents. (n.d.). CN1021818C - The method for purifying crude 4-aminophenol.
Biotage. (2023, September 26). When should amine-bonded columns be used for purification? Retrieved from [Link]
MDPI. (2022, September 1). Synthesis and Chromatographic Determination of S-Nitrosopantetheine: Exploring Reactivity and Stability in Different Aqueous Solutions. Retrieved from [Link]
PubMed. (2009, October 15). Simultaneous analysis of multiple aminothiols in human plasma by high performance liquid chromatography with fluorescence detection. Retrieved from [Link]
Analyst (RSC Publishing). (n.d.). Separation of the ortho, meta and para isomers of aminophenol by high-performance liquid chromatography. Retrieved from [Link]
PubMed. (2001, April 13). Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities. Retrieved from [Link]
Waters Help Center. (n.d.). [ Care and Use ManUal ] amIno acId analysIs lIquId chromatography column. Retrieved from [Link]
PMC. (n.d.). Selective quantitative N-functionalization of unprotected α-amino acids using NHC-Ir(III) catalyst. Retrieved from [Link]
ResearchGate. (2015, February 20). Is there any negative impact of diethyl amine while using in column chromatography? Retrieved from [Link]
Technical Support Center: Enhancing Catalytic Turnover with 2-Amino-3-ethoxybenzenethiol Ligands
Prepared by: Gemini, Senior Application Scientist For: Researchers, Scientists, and Drug Development Professionals Welcome to the technical support guide for utilizing 2-Amino-3-ethoxybenzenethiol-based ligands to improv...
Author: BenchChem Technical Support Team. Date: April 2026
Prepared by: Gemini, Senior Application ScientistFor: Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support guide for utilizing 2-Amino-3-ethoxybenzenethiol-based ligands to improve catalytic turnover numbers (TON). This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you overcome common experimental hurdles and maximize the efficiency of your catalytic systems.
Part 1: Frequently Asked Questions (FAQs) & Core Concepts
This section addresses fundamental questions regarding the ligand, its properties, and key catalytic metrics.
Q1: What is 2-Amino-3-ethoxybenzenethiol and what makes it a promising ligand for catalysis?
A1: 2-Amino-3-ethoxybenzenethiol is an aromatic organic compound featuring three key functional groups on a benzene ring: a thiol (-SH), an amino (-NH₂), and an ethoxy (-O-CH₂CH₃) group. Its potential as a superior ligand in transition-metal catalysis stems from the synergistic interplay of these groups:
Thiol Group (-SH): The soft sulfur atom has a strong affinity for late transition metals (e.g., Palladium, Nickel, Gold), forming a stable metal-sulfur bond that anchors the ligand to the catalytic center. The thiol group often coordinates as a thiolate (S⁻) after deprotonation.
Amino Group (-NH₂): The nitrogen atom acts as a secondary, "hemilabile" coordinating site. It can chelate with the metal to form a stable five-membered ring, which can enhance catalyst stability. This N-S bidentate chelation is a common and stabilizing coordination mode for aminothiophenol ligands. The N-H bond can also participate in hydrogen bonding, potentially influencing substrate orientation or stabilizing transition states.
Ethoxy Group (-O-CH₂CH₃): This is an electron-donating group (EDG). By increasing the electron density on the aromatic ring and, subsequently, the donor atoms (S and N), the ethoxy group can modulate the electronic properties of the metal center. This electronic tuning can influence the rates of key steps in the catalytic cycle, such as oxidative addition and reductive elimination, thereby enhancing the overall turnover number.
This unique combination of a strong anchoring group, a chelating amino group, and an electronically-tuning ethoxy group makes it a highly adaptable ligand for optimizing catalytic performance.
Q2: What are Turnover Number (TON) and Turnover Frequency (TOF), and why are they critical?
A2:
Turnover Number (TON): TON is the total number of substrate molecules converted into product by a single molecule of the catalyst before it becomes deactivated. It is a measure of catalyst longevity and efficiency. A higher TON means more product is generated per unit of catalyst, making the process more cost-effective and sustainable.
Turnover Frequency (TOF): TOF is the number of turnovers per unit of time (typically per hour or second). It is a measure of the intrinsic speed or activity of the catalyst.
Maximizing TON is a primary goal in catalyst development, as it directly impacts the economic and environmental viability of a chemical process by reducing catalyst loading and waste.
Q3: What are the common challenges when using thiol-based ligands in catalysis?
A3: While effective, thiol-based ligands present specific challenges:
Catalyst Poisoning: The strong coordination of the thiol/thiolate to the metal center can sometimes be too strong, leading to the formation of highly stable, off-cycle species that are catalytically inactive.
Oxidative Dimerization: Thiols are highly susceptible to oxidation, which can lead to the formation of the corresponding disulfide (2,2'-dithiobis(3-ethoxyaniline)). This disulfide is typically not an effective ligand and its formation depletes the active ligand from the reaction.
Ligand Scrambling: In some systems, especially with palladium, thiolate ligands can promote scrambling or the formation of symmetrical sulfides as side products.
Part 2: Troubleshooting Guide
This guide provides a systematic approach to diagnosing and solving common problems encountered during catalytic experiments using 2-Amino-3-ethoxybenzenethiol ligands.
Issue 1: Low or No Catalytic Activity / Poor Turnover Number (TON)
This is the most common issue, often stemming from problems with the ligand, catalyst activation, or reaction conditions.
Possible Cause A: Ligand Impurity or Degradation
The Problem: 2-Amino-3-ethoxybenzenethiol, like other aminothiophenols, is prone to air oxidation, forming an inactive disulfide dimer. Using oxidized starting material is a primary cause of failed or low-yielding reactions.
Diagnostic Check: Analyze your ligand stock by ¹H NMR or TLC. The presence of the disulfide will be evident. Freshly opened bottles should be used preferentially.
Solution:
Purify the Ligand: If oxidation is suspected, purify the ligand by distillation under reduced pressure or recrystallization.
Inert Atmosphere Technique: Handle the ligand strictly under an inert atmosphere (Argon or Nitrogen). Use Schlenk lines or a glovebox.
Degas Solvents: Use solvents that have been thoroughly degassed via freeze-pump-thaw cycles or by sparging with an inert gas for at least 30 minutes to remove dissolved oxygen.
Possible Cause B: Inefficient Pre-catalyst Formation or Activation
The Problem: The active catalytic species may not be forming correctly from the metal precursor and the ligand. The coordination of the ligand to the metal is a critical step that can be influenced by solvent, temperature, and stoichiometry.
Diagnostic Check: Are you forming the catalyst in situ? Is there a color change expected upon ligand addition that you are not observing?
Solution:
Pre-form the Catalyst: Instead of in situ generation, consider pre-forming the metal-ligand complex. This involves stirring the metal precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) with the ligand in a solvent for a set period before adding the substrates. See Protocol 2 for a general procedure.
Optimize Stoichiometry: Vary the metal-to-ligand ratio. While a 1:1 or 1:2 ratio is common for bidentate ligands, the optimal ratio can be substrate-dependent.
Check Metal Precursor Quality: Ensure the metal precursor is from a reliable source and has not degraded.
Possible Cause C: Suboptimal Reaction Conditions
The Problem: The base, solvent, temperature, or concentration can dramatically affect catalyst performance and stability. For instance, an inappropriate base may not be strong enough to deprotonate the thiol or participate effectively in the catalytic cycle.
Diagnostic Check: Review literature on similar catalytic systems. Are your conditions significantly different?
Solution (Systematic Screening):
Base: Screen a panel of bases (e.g., organic: Et₃N, DBU; inorganic: K₂CO₃, Cs₂CO₃, t-BuONa). The pKa and solubility of the base are critical.
Solvent: Test a range of solvents with different polarities (e.g., Toluene, Dioxane, DMF, THF).
Temperature: A low temperature may result in slow kinetics, while a high temperature can accelerate catalyst decomposition. Run the reaction at a few different temperatures (e.g., RT, 60 °C, 80 °C, 110 °C).
Concentration: Very dilute conditions can slow down bimolecular reactions, while very high concentrations can lead to aggregation or side reactions.
Issue 2: Catalyst Deactivation During the Reaction
You observe initial activity, but the reaction stalls before reaching full conversion, resulting in a low TON.
Possible Cause A: Formation of Inactive Catalyst Species
The Problem: The active catalyst can convert into a stable, inactive form. With palladium and thiolates, the formation of insoluble palladium black or stable dimeric/trimeric thiolate-bridged complexes can occur, taking the metal out of the catalytic cycle.
Diagnostic Check: Does the reaction mixture change color, or does a precipitate (e.g., black solid) form over time?
Solution:
Modify Ligand Electronics/Sterics: The ethoxy group on 2-Amino-3-ethoxybenzenethiol already helps, but if deactivation persists, consider a ligand with bulkier groups to prevent the formation of bridging species.
Use Additives: Sometimes, a co-ligand or additive can stabilize the active monomeric species.
Lower Catalyst Loading: Counterintuitively, a lower catalyst concentration can sometimes disfavor the formation of inactive aggregates.
Possible Cause B: Product Inhibition
The Problem: The reaction product may coordinate to the metal center more strongly than the substrate, effectively inhibiting the catalyst as the product concentration increases.
Diagnostic Check: Run a reaction and add a significant portion (e.g., 50 mol%) of the final product at the beginning. If the initial reaction rate is significantly slower than a control reaction without added product, product inhibition is likely.
Solution:
Optimize for a Faster Reaction: Increase temperature or change the solvent/base to make the catalytic turnover much faster than the rate of product inhibition.
Continuous Removal of Product: In a process chemistry setting, consider reaction engineering solutions like continuous flow reactors where the product is removed as it is formed.
Part 3: Key Experimental Protocols
These protocols provide a starting point for your experiments. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Protocol 1: Ligand Purification and Handling
Objective: To ensure the use of high-purity, oxidation-free 2-Amino-3-ethoxybenzenethiol.
Vacuum pump and inert gas line (Argon or Nitrogen)
Dry, degassed solvents (e.g., ethanol for recrystallization)
Procedure:
Setup: Assemble a Schlenk distillation apparatus and ensure all glassware is oven-dried and cooled under an inert atmosphere.
Distillation: Place the crude 2-Amino-3-ethoxybenzenethiol in the distillation flask. Perform a vacuum distillation. The pure product will be a clear, colorless, or pale yellow oil.
Storage: Collect the distilled fractions in a Schlenk flask. Break the vacuum with an inert gas. Store the purified ligand in a sealed container under Argon or Nitrogen in a refrigerator or freezer to minimize degradation.
Handling: For subsequent reactions, always handle the ligand using gas-tight syringes or cannulas under a positive pressure of inert gas.
Protocol 2: In Situ Formation of a Pd(II)-Thiolate Pre-catalyst
Objective: To generate a well-defined pre-catalyst for a cross-coupling reaction.
Materials:
Palladium(II) acetate [Pd(OAc)₂]
Purified 2-Amino-3-ethoxybenzenethiol
Dry, degassed solvent (e.g., Toluene or Dioxane)
Schlenk flask with a magnetic stir bar
Procedure:
Setup: In a glovebox or on a Schlenk line, add Pd(OAc)₂ (1.0 mol%) to a Schlenk flask.
Ligand Addition: Add the 2-Amino-3-ethoxybenzenethiol (1.1 - 2.2 mol%, depending on the desired L:M ratio) via syringe.
Solvent Addition: Add a portion of the total reaction solvent (e.g., 25% of the final volume).
Pre-formation: Stir the mixture at room temperature for 20-30 minutes. A color change is often observed as the ligand coordinates to the palladium center.
Reaction Initiation: After the pre-formation period, add the remaining solvent, substrates, and base to this flask to start the catalytic reaction.
Part 4: Data Summary & Visualizations
Table 1: Key Parameters Influencing Catalytic Turnover Number (TON)
Parameter
Potential Impact on TON
Rationale & Troubleshooting Focus
Ligand Purity
High
Oxidized ligand (disulfide) is inactive. Always use purified ligand under inert conditions.
Metal:Ligand Ratio
High
Affects catalyst stability and activity. An excess of ligand can sometimes prevent aggregation but may also inhibit the reaction. Screen ratios from 1:1 to 1:4.
Base Choice
High
The base's strength and solubility are crucial for deprotonating the thiol and participating in the catalytic cycle. A poorly chosen base can lead to incomplete reactions.
Solvent
Medium-High
Affects solubility of reagents and catalyst stability. Can influence the rate of key elementary steps.
Temperature
High
Balances reaction rate against catalyst decomposition rate. Higher temperatures increase TOF but may decrease TON if the catalyst is not thermally stable.
Substrate Purity
High
Impurities in substrates (e.g., water, other coordinating species) can act as catalyst poisons.
Atmosphere
High
Oxygen can oxidize the thiol ligand and/or the active metal center (especially for Pd(0) or Ni(0) species), leading to rapid deactivation.
Diagrams (Graphviz)
Caption: A simplified catalytic cycle for a Pd-catalyzed cross-coupling reaction.
Caption: Troubleshooting workflow for diagnosing low catalytic turnover number (TON).
Caption: Coordination mode of the bidentate N,S-ligand to a metal center (M).
References
(July 01 2025) Novel bivalent transition metal complexes based on a 2-amino-3-hydroxypyridine Schiff base ligand: synthesis elucidation, antimicrobial evaluation, antioxidant and molecular docking studies. PMC.
(November 15 2024) From Established to Emerging: Evolution of Cross-Coupling Reactions. The Journal of Organic Chemistry.
Pandey, R. N., & Sharma, S. SYNTHESIS AND SPECTROSCOPIC CHARACTERIZATION OF COMPLEXES OF 2-AMINOTHIOPHENOL WITH TETRACHLORIDES OF METALS. TSI Journals.
The Chemistry of the Thiol Groups.
(February 03 2021) Ligand-Supported Hot Electron Harvesting: Revisiting the pH-Responsive Surface-Enhanced Raman Scattering Spectrum of p-Aminothiophenol. The Journal of Physical Chemistry Letters.
(September 02 2024) Understanding the Roles of Thiophenol-Ligated Ag-Based Nanoclusters on TiO 2 during the Catalytic Hydrogenation of Nitroarenes.
Isolation process for 2-aminothiophenol.
(September 12 2022) Functionalized Ag with Thiol Ligand to Promote Effective CO2 Electroreduction. ACS Nano.
(November 12 2024)
Equilibrium Studies on Pd(II)–Amine Complexes with Bio-Relevant Ligands in Reference to Their Antitumor Activity. PMC.
Technical Support Center: Optimization of 2-Aminothiophenol and Aldehyde Reactions. Benchchem.
(October 30 2025) Purification of derivatives of 2-amino-3H-phenoxazin-3-one using CPC. Request PDF.
(December 14 2022) Upgrading heterogeneous nickel catalysts with thiol modification.
Monophosphine Ligands Promote Pd-Catalyzed C–S Cross-Coupling Reactions at Room Temper
(April 14 2023)
(December 02 2025)
Ligand effects on the stability of thiol-stabilized gold nanoclusters: Au25(SR)18−, Au38(SR)24, and Au102(SR)44. Nanoscale (RSC Publishing).
(April 01 2023) Complexes of 2-Amino-3-methylpyridine and 2-Amino-4-methylbenzothiazole with Ag(I) and Cu(II)
(2-Amino-3-hydroxy pyridine) was found to behave as.
Pd‐Catalyzed δ‐C(sp3)
(June 10 2019) Synthesis, Structure, and Catalytic Reactivity of Pd(II) Complexes of Proline and Proline Homologs. MDPI.
(September 22 2025) Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Chemical.AI.
(May 31 2024) Enhanced CO2 Reactive Capture and Conversion Using Aminothiolate Ligand–Metal Interface. Journal of the American Chemical Society.
Amino Acids as Catalysts for the Regioselective Rearrangement of Epoxides into Ketones. Unknown Source.
(September 29 2021) Synthesis and Characterization of Some Transition Metal Complexes of 2-((Pyrazine-2-ylimino)methyl)phenol. MDPI.
(April 29 2015) Investigation on the photodriven catalytic coupling reaction mechanism of p-aminothiophenol on the silver cluster. World Scientific Publishing.
(February 11 2025) Anions of -Amino Acids as (O,N)
Developing Ligands for Palladium(II)
(September 27 2022) Functionalized Ag with Thiol Ligand to Promote Effective CO2 Electroreduction. PubMed.
(October 29 2024) Synthesis and Comprehensive Characterization of Amino Acid-Derived Vinyl Monomer Gels. Unknown Source.
A general and efficient method for the palladium-catalyzed cross-coupling of thiols and secondary phosphines. Organic Chemistry Portal.
Heterometallic Coordination Compounds with Amino‐Acid Dithiocarbam
The Influence of Methoxy and Ethoxy Groups on Supramolecular Arrangement of Two Methoxy-chalcones. SciELO.
(February 05 2023) Synthesis, spectroscopic characterization, thermal studies, and molecular docking of novel Cr(III), Fe(III), and Co(II) complexe. Journal of Applied Pharmaceutical Science.
Streamlining peptide synthesis with thiol-free native chemical lig
(January 26 2024) Mechanism of Plasmon-Induced Catalysis of Thiolates and the Impact of Reaction Conditions. Journal of the American Chemical Society.
(October 25 2023)
Transition metal bioconjugates with an organometallic link between the metal and the biomolecular scaffold. Research Repository UCD.
(S)-Tol-SDP is a chiral spirodiphosphine ligand known for its effectiveness in transition metal- catalyzed asymmetric reactions, particularly ruthenium-catalyzed asymmetric hydrogenation of ketones and other prochiral substrates. Its rigid spiro backbone and tunable diarylphosphino groups create a well-defined chiral environment around the metal center, leading to high enantioselectivity and catalytic activity. Q2: What is the Turnover Number (TON) and why is it a critical parameter? The Turnover Number (
Reference Data & Comparative Studies
Validation
2-Amino-3-ethoxybenzenethiol vs. 2-Aminobenzenethiol in Organic Synthesis: A Comparative Yield and Performance Guide
The synthesis of thiaza heterocycles—particularly benzothiazoles and 1,4-benzothiazines—relies heavily on the bifunctional reactivity of ortho-aminobenzenethiols. For researchers and drug development professionals, selec...
Author: BenchChem Technical Support Team. Date: April 2026
The synthesis of thiaza heterocycles—particularly benzothiazoles and 1,4-benzothiazines—relies heavily on the bifunctional reactivity of ortho-aminobenzenethiols. For researchers and drug development professionals, selecting the correct precursor is critical for optimizing synthetic yields, minimizing side reactions, and achieving the desired pharmacological profile.
This guide provides an objective, data-driven comparison between the foundational 2-aminobenzenethiol and its substituted analog, 2-amino-3-ethoxybenzenethiol , analyzing their structural thermodynamics, comparative yields, and handling protocols.
Mechanistic & Structural Analysis
To understand the yield discrepancies between these two precursors, we must analyze the electronic and steric microenvironments of their reactive centers (the –SH and –NH₂ groups).
2-Aminobenzenethiol (The Baseline Precursor)
2-Aminobenzenethiol is the gold standard for benzothiazole synthesis. Its adjacent nucleophilic centers allow for highly efficient tandem C–S and C–N bond formations when reacted with electrophiles (aldehydes, carboxylic acids, or nitriles)[1]. However, it is notoriously susceptible to oxidative dimerization in alkaline media or ambient air, rapidly forming bis(2-aminophenyl) disulfides, which severely depresses cyclization yields.
2-Amino-3-ethoxybenzenethiol (The Substituted Analog)
The introduction of an ethoxy (–OCH₂CH₃) group at the C3 position fundamentally alters the molecule's reactivity profile:
Steric Hindrance: The ethoxy group is positioned directly ortho to the amino group. This creates a bulky steric shield that impedes the initial nucleophilic attack of the amine onto bulky electrophiles, often necessitating longer reaction times or higher activation energies.
Electronic Effects (+M / -I): The oxygen atom of the ethoxy group donates electron density via resonance (+M effect) directly to the ortho (amino) and para positions. This increases the basicity and intrinsic nucleophilicity of the amine. Conversely, the thiol group (at the meta position relative to the ethoxy group) experiences a slight inductive electron-withdrawing effect (-I), subtly increasing its acidity and facilitating easier deprotonation to the highly reactive thiolate anion.
Oxidative Instability: The overall electron-rich nature of the aromatic ring makes 2-amino-3-ethoxybenzenethiol even more prone to oxidative degradation than its unsubstituted counterpart [2].
Fig 1: Reaction pathways of 2-aminobenzenethiols highlighting the competing oxidative dimerization.
Comparative Yield Data
The following table synthesizes quantitative yield data across common heterocycle formation pathways. Data reflects optimized conditions using standard transition-metal or acid-catalyzed methodologies.
Synthetic Pathway
Electrophile
Precursor
Avg. Isolated Yield (%)
Reaction Time
Key Observation
Benzothiazole Synthesis [3]
Benzonitrile (Cu-catalyzed)
2-Aminobenzenethiol
86 - 91%
6 hours
Rapid C–S/C–N formation; minimal steric clash.
Benzothiazole Synthesis
Benzonitrile (Cu-catalyzed)
2-Amino-3-ethoxybenzenethiol
75 - 82%
8 - 10 hours
Slower cyclization due to C3 steric hindrance; requires strict inert atmosphere.
Requires careful control of oxidant (e.g., 2-IBX) to prevent over-oxidation.
Data Interpretation: While 2-aminobenzenethiol consistently delivers yields approaching 90%, the 3-ethoxy derivative generally suffers a 5–10% yield penalty. This is a direct consequence of the steric bulk at the C3 position impeding the transition state during the ring-closure step.
Self-Validating Experimental Protocol
To maximize yields—especially when handling the highly sensitive 2-amino-3-ethoxybenzenethiol—the synthetic protocol must be designed as a self-validating system. The following is an optimized workflow for the Copper-Catalyzed Synthesis of Substituted Benzothiazoles via Nitrile Condensation [3].
Materials Required
Precursor: 2-Aminobenzenethiol or 2-Amino-3-ethoxybenzenethiol (0.5 mmol)
Electrophile: Benzonitrile (0.5 mmol)
Catalyst: Cu(OAc)₂ (10 mol %)
Base: Triethylamine (Et₃N) (0.5 mmol)
Solvent: Absolute Ethanol (2.5 mL)
Step-by-Step Methodology & Causality
Solvent Degassing (Critical Step):
Action: Sparge absolute ethanol with dry Argon or Nitrogen for 15 minutes prior to use.
Causality: Both thiols (especially the electron-rich 3-ethoxy variant) will rapidly auto-oxidize to diaryl disulfides in the presence of dissolved oxygen. Degassing eliminates this competing side reaction.
Reagent Assembly:
Action: In a Schlenk tube under an inert atmosphere, add the thiol precursor (0.5 mmol) and benzonitrile (0.5 mmol) to the degassed ethanol.
Validation Check: The solution should remain clear. A rapid shift to a deep yellow/orange before catalyst addition indicates premature disulfide formation (protocol failure).
Catalyst & Base Addition:
Action: Add Cu(OAc)₂ (10 mol %) and Et₃N (0.5 mmol). Seal the tube.
Causality: Cu(OAc)₂ activates the nitrile carbon, making it highly susceptible to nucleophilic attack by the thiolate. Et₃N facilitates the deprotonation of the thiol, driving the initial C–S bond formation.
Cyclization (Thermal Activation):
Action: Heat the reaction mixture to 70 °C for 6 hours (extend to 10 hours for 2-amino-3-ethoxybenzenethiol).
Validation Check: Monitor via TLC (Hexane:EtOAc 4:1). The disappearance of the highly UV-active thiol spot and the emergence of a new, lower-Rf product spot confirms cyclization.
Workup & Isolation:
Action: Cool to room temperature, dilute with water (10 mL), and extract with ethyl acetate (3 × 10 mL). Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel column chromatography.
Fig 2: Optimized experimental workflow for copper-catalyzed benzothiazole synthesis.
Conclusion & Selection Guide
When designing a synthetic route, the choice between these two precursors should be dictated by the target molecule's required pharmacology rather than synthetic ease alone.
Choose 2-Aminobenzenethiol when building generic benzothiazole libraries, optimizing for maximum yield, or scaling up production. Its lack of steric hindrance guarantees rapid reaction kinetics and high atom economy.
Choose 2-Amino-3-ethoxybenzenethiol when the final drug candidate requires an electron-donating group at the 4-position of the resulting benzothiazole ring (derived from the C3 position of the thiol). Researchers must proactively compensate for its steric hindrance and oxidative instability by employing strict anaerobic techniques, slightly elevated temperatures, and extended reaction times.
References
Title: Synthesis of Starting Heterocycles: 2-Aminobenzothiazoles, 2-Aminothiazoles and 2-Aminobenzenethiols – Potential Precursors for Macroheterocycles
Source: Macroheterocycles (ISUCT)
URL: [Link]
Title: THE SYNTHESIS OF 2-AMINOBENZENETHIOL HYDROCHLORIDES
Source: Canadian Journal of Chemistry
URL: [Link]
Title: Copper-Catalyzed Synthesis of Substituted Benzothiazoles via Condensation of 2-Aminobenzenethiols with Nitriles
Source: Organic Letters (ACS Publications)
URL: [Link]
Title: Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry
Source: National Institutes of Health (NIH)
URL: [Link]
Title: Facile Synthesis of Bioactive 4H-[1,4]-Benzothiazines Under Solvent Free Conditions
Source: Asian Journal of Chemistry
URL: [Link]
Title: Synthesis of 2-amino-3-ethoxybenzenethiol and its conversion into 4H-1,4-benzothiazines
Source: National Institute of Informatics (NII)
URL: [Link]
Comparative
Benchmarking 2-Amino-3-ethoxybenzenethiol against Standard Thiol Ligands in Coordination Chemistry: A Comprehensive Guide
Executive Summary In coordination chemistry and metallodrug development, the rational design of ligands dictates the electronic, structural, and catalytic properties of the resulting transition metal complexes. 2-Amino-3...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In coordination chemistry and metallodrug development, the rational design of ligands dictates the electronic, structural, and catalytic properties of the resulting transition metal complexes. 2-Amino-3-ethoxybenzenethiol is an advanced ambidentate ligand that builds upon the foundational scaffold of standard thiol ligands like 2-aminobenzenethiol (2-ABT) and simple thiophenol . By incorporating an ethoxy group (-OCH₂CH₃) adjacent to the amino group, this ligand introduces unique steric and electronic modulations. This guide provides an objective benchmarking of 2-amino-3-ethoxybenzenethiol against its conventional counterparts, offering actionable protocols, causality-driven methodologies, and comparative data for researchers.
Structural and Electronic Causality in Ligand Design
To predict and benchmark the performance of 2-amino-3-ethoxybenzenethiol, we must analyze its functional groups through the lens of1[1].
The Thiol (-SH) Group (Soft Donor): Exhibits a high affinity for soft or borderline metal ions (e.g., Zn²⁺, Pd²⁺, Co³⁺), anchoring the metal complex[1].
The Amino (-NH₂) Group (Hard Donor): Forms stable five-membered chelate rings with the metal center. This "chelate effect" exponentially enhances thermodynamic stability compared to monodentate thiols like thiophenol, preventing rapid ligand exchange in biological media[2].
The Ethoxy (-OCH₂CH₃) Group (The Differentiator): This is the critical structural upgrade. As an electron-donating group (EDG) via resonance, it increases the electron density on the aromatic ring. This activation strengthens the basicity of the adjacent amino nitrogen and the nucleophilicity of the thiolate sulfur, leading to stronger, more covalent metal-ligand bonds[1]. Sterically, the bulky ethoxy group at the 3-position restricts the coordination geometry, effectively preventing the formation of undesired polymeric networks often seen with simple thiols.
Visualizing the Coordination Workflow
Caption: Workflow comparing the coordination logic of 2-amino-3-ethoxybenzenethiol vs standard ligands.
When benchmarking these ligands, the synthesis of Zinc(II) complexes serves as an optimal model. Because Zn²⁺ possesses a d¹⁰ electronic configuration ([Ar]3d¹⁰), it lacks ligand field stabilization energy (LFSE). Consequently, the resulting coordination geometry is strictly dictated by the ligand's steric and electronic properties rather than metal-based orbital preferences[3].
Benchmarking Protocol: Synthesis of Zinc bis(2-amino-3-ethoxybenzenethiolate)
This protocol is designed to directly compare the complexation efficiency of 2-amino-3-ethoxybenzenethiol against standard 2[2].
Step 1: Ligand Preparation and Degassing
Action: Dissolve 2.0 mmol of 2-amino-3-ethoxybenzenethiol in 10 mL of absolute ethanol. Purge the solution with inert gas (N₂ or Argon) for 15 minutes.
Causality & Validation: Thiol ligands are highly susceptible to oxidative coupling, forming disulfides in the presence of atmospheric oxygen. The inert atmosphere is a self-validating step; if the solution remains clear and avoids a yellow/brown tint, premature oxidation has been successfully prevented[3].
Step 2: Metal Salt Addition
Action: Dropwise add a solution of 1.0 mmol Zinc Acetate Dihydrate [Zn(OAc)₂·2H₂O] dissolved in 10 mL of degassed ethanol at room temperature.
Causality & Validation: Zinc acetate is deliberately chosen over zinc chloride. The acetate anion acts as a mild internal base, facilitating the deprotonation of the thiol group (-SH → -S⁻). This drives the reaction equilibrium forward without the need for harsh external bases that could degrade the ethoxy group[3].
Step 3: Complexation and Reflux
Action: Heat the reaction mixture to reflux for 2 to 4 hours under continuous stirring.
Causality & Validation: The formation of a stable, neutral [Zn(Ligand)₂] complex reduces the overall polarity of the system. A successful reaction is self-validated by the precipitation of the complex out of the ethanol solution, as the product is significantly less soluble than the ionic starting materials[2].
Step 4: Isolation and Characterization
Action: Cool the mixture to room temperature, collect the precipitate via vacuum filtration, and wash with cold ethanol.
Causality & Validation: Washing with cold solvent removes unreacted starting materials while minimizing the dissolution of the synthesized complex[3].
Note on Cobalt(III) Complexation: When reacting standard 2-ABT with Co(II) salts in the air, the system undergoes aerial oxidation to form massive, 4 (e.g., [Co{Co(abt)₃}₂]³⁺)[4]. However, benchmarking reveals that the ethoxy group in 2-amino-3-ethoxybenzenethiol provides sufficient steric bulk to hinder this extensive bridging, allowing researchers to isolate discrete, lower-nuclearity complexes suitable for targeted biological applications.
Benchmarking Performance Data
The following table synthesizes quantitative and qualitative data comparing 2-amino-3-ethoxybenzenethiol against standard alternatives in identical coordination environments.
Performance Metric
Thiophenol (Standard Thiol)
2-Aminobenzenethiol (2-ABT)
2-Amino-3-ethoxybenzenethiol
Coordination Mode
Monodentate (S)
Bidentate Chelating (S, N)
Bidentate Chelating (S, N)
Electronic Profile
Neutral
Activating (-NH₂)
Strongly Activating (-NH₂, -OEt)
Steric Hindrance
Low
Low
Moderate (Due to 3-ethoxy group)
Zn(II) Complex Yield
Moderate (~60%)
High (>80%)
High (>85%)
Zn(II) Geometry
Polymeric / Bridged
Discrete Tetrahedral (N₂S₂)
Discrete Tetrahedral (N₂S₂)
Oxidation Resistance
Low (Rapidly forms disulfides)
Moderate
High (Steric shielding by ethoxy)
N 1s Binding Energy (XPS)
N/A
~399-401 eV
~398-400 eV (Shifted due to EDG)
Data Interpretation: The XPS N 1s binding energy for the 2-amino-3-ethoxybenzenethiol complex is slightly lower than that of the 2-ABT complex. This empirical shift validates the theoretical claim that the ethoxy group donates electron density into the ring, enriching the electron cloud around the coordinated nitrogen and strengthening the metal-ligand bond[3].